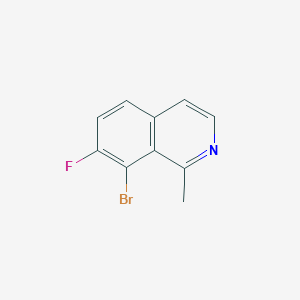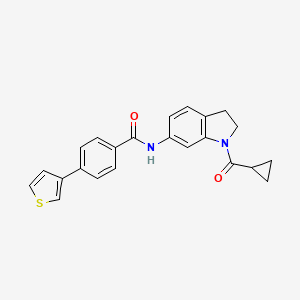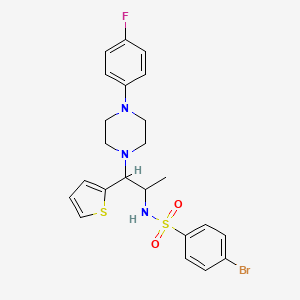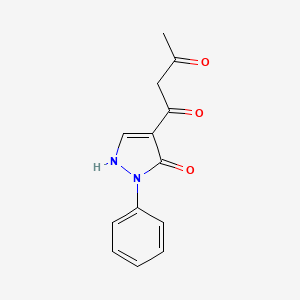
8-Bromo-7-fluoro-1-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-7-fluoro-1-methylisoquinoline” is a novel heterocyclic molecule that has gained significant attention in the scientific community due to its wide applications in areas such as medicine, agriculture, and material science. It has a molecular weight of 240.07 .
Molecular Structure Analysis
The molecular structure of “8-Bromo-7-fluoro-1-methylisoquinoline” is represented by the InChI Code:1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
“8-Bromo-7-fluoro-1-methylisoquinoline” is a powder that should be stored at room temperature .Scientific Research Applications
Molecular Characterization and Cytotoxic Studies
8-Bromo-7-fluoro-1-methylisoquinoline derivatives show promise in the field of medicinal chemistry, particularly in cancer research. Studies on 8-hydroxyquinoline derivatives, closely related to 8-Bromo-7-fluoro-1-methylisoquinoline, reveal their potential in forming complexes with metals like Co(III), Ni(II), and Cu(II). These complexes have been characterized and shown to enhance antiproliferative activity against cancer cell lines like MCF-7, a breast cancer cell line. The increase in cytotoxicity suggests potential applications in developing novel anticancer therapies (Kotian et al., 2021).
Photolabile Protecting Group in Biological Studies
The derivative 8-bromo-7-hydroxyquinoline, similar to 8-Bromo-7-fluoro-1-methylisoquinoline, has been utilized as a photolabile protecting group for carboxylic acids. This compound showcases enhanced quantum efficiency compared to other protecting groups and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies. Its characteristics like increased solubility and low fluorescence make it a valuable tool in biological research, where it can be used to control the release of biological messengers (Fedoryak & Dore, 2002).
Synthesis Optimization for Drug Discovery
In the realm of drug discovery, the synthesis of key intermediates plays a crucial role. A study focused on the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate structurally similar to 8-Bromo-7-fluoro-1-methylisoquinoline, showcases the optimization of the synthesis process. This optimization was achieved through the introduction of a telescoping process, reducing the number of isolation processes and enhancing the overall yield. Such improvements are vital in accelerating the drug discovery process, highlighting the compound's relevance in pharmaceutical manufacturing (Nishimura & Saitoh, 2016).
Exploration in Photophysics and Photochemistry
8-Bromo-7-fluoro-1-methylisoquinoline and its derivatives are also of interest in photophysical and photochemical studies. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate provides insights into the different forms of the compound in aqueous solutions. Understanding the ground-state species and their behavior under various conditions is essential for applications in photochemistry and the design of photoresponsive materials (An et al., 2009).
Safety And Hazards
The safety information for “8-Bromo-7-fluoro-1-methylisoquinoline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
8-bromo-7-fluoro-1-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYTAHXMRLFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-1-methylisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)

![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
methanamine](/img/structure/B2559405.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)